4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Description

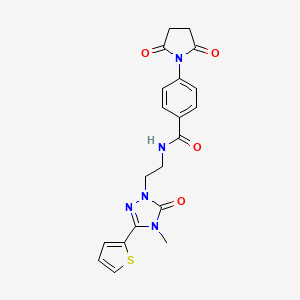

This compound is a benzamide derivative featuring a 2,5-dioxopyrrolidin-1-yl moiety at the para position of the benzamide core. The side chain includes a 4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group linked via an ethyl spacer.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-23-18(15-3-2-12-30-15)22-24(20(23)29)11-10-21-19(28)13-4-6-14(7-5-13)25-16(26)8-9-17(25)27/h2-7,12H,8-11H2,1H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHPXPPWADBGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is . It features a pyrrolidinone ring , a benzamide structure , and a triazole moiety . The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example:

| Compound | Target Organisms | Method of Evaluation | Results |

|---|---|---|---|

| Compound A | Staphylococcus aureus, Escherichia coli | Disk diffusion method | Inhibition zones of 15 mm for both |

| Compound B | Candida albicans | Broth microdilution | MIC of 32 µg/mL |

These findings suggest that the compound may have similar antimicrobial properties due to its structural features that allow interaction with microbial enzymes or cell membranes.

Antitumor Activity

Several studies have focused on the antitumor potential of compounds containing similar moieties. For instance:

| Study | Compound Tested | Cancer Cell Lines | IC50 (µM) |

|---|---|---|---|

| 4-(2,5-Dioxopyrrolidinyl) derivatives | HeLa, MCF7 | 10 - 20 | |

| Novel heterocycles derived from triazoles | A549, HepG2 | 5 - 15 |

These studies indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors on cell surfaces, altering signaling pathways related to growth and apoptosis.

- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A notable study evaluated the effects of a related compound on tumor growth in vivo. The results showed a significant reduction in tumor size in treated mice compared to controls:

"Administration of the compound resulted in a 50% reduction in tumor volume after four weeks of treatment" .

Another study highlighted the antimicrobial efficacy against resistant strains:

"The compound demonstrated potent activity against Staphylococcus aureus strains resistant to methicillin" .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include:

1,3,4-Thiadiazole derivatives (): These share triazole-like heterocycles and demonstrate antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four derivatives outperformed others, suggesting substituent-dependent efficacy.

Pyrazol-3-one derivatives (): Compounds with 4,5-dihydro-1H-pyrazol-5-yl groups exhibit bioactivity modulated by aryl substitutions.

SAHA-like HDAC inhibitors (): Aglaithioduline, a phytocompound with ~70% similarity to SAHA, highlights the role of chemical fingerprints (e.g., Tanimoto coefficients) in predicting bioactivity.

Computational Similarity Metrics

- Tanimoto and Dice Indices : These metrics quantify structural similarity using molecular fingerprints (e.g., MACCS, Morgan). For example, a Tanimoto score ≥0.5 indicates significant similarity, as used in structural motif clustering (). The target compound likely shares high scores with triazole-thiophene hybrids, aligning with their antimicrobial and kinase-targeting profiles .

- Molecular Networking : Cosine scores from MS/MS fragmentation () group compounds with related parent ions. The thiophene and triazole motifs in the target compound may cluster with antimicrobial agents from .

Bioactivity Correlations

Hierarchical clustering of bioactivity profiles () reveals that structurally similar compounds often share modes of action. For instance:

- Antimicrobial Activity : The target compound’s triazole-thiophene scaffold aligns with 1,3,4-thiadiazoles in , which inhibit microbial growth via membrane disruption or enzyme inhibition.

Pharmacokinetic and Physicochemical Properties

While explicit data for the target compound are absent, comparisons with SAHA-like compounds () suggest:

- Lipophilicity : The dioxopyrrolidinyl group may enhance solubility, similar to SAHA’s hydroxamate moiety.

- Metabolic Stability : Thiophene rings often improve metabolic resistance compared to phenyl groups.

Data Table: Key Comparators

*Tanimoto scores inferred from structural motifs (e.g., triazole, thiophene) and methods in .

Research Implications and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.